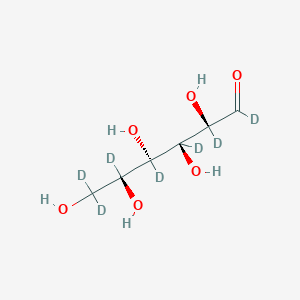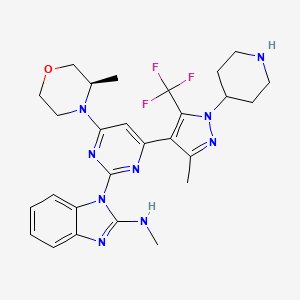
Atr-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atr-IN-5 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-5 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of this compound while maintaining high standards of quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Atr-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Aplicaciones Científicas De Investigación
Atr-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Atr-IN-5 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Atr-IN-5 include:
- Atr-IN-1
- Atr-IN-2
- Atr-IN-3
- Atr-IN-4
Uniqueness
This compound is unique due to its specific molecular structure and the particular interactions it can have with its targets. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C27H32F3N9O |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-6-[3-methyl-1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C27H32F3N9O/c1-16-15-40-13-12-37(16)22-14-20(34-26(35-22)38-21-7-5-4-6-19(21)33-25(38)31-3)23-17(2)36-39(24(23)27(28,29)30)18-8-10-32-11-9-18/h4-7,14,16,18,32H,8-13,15H2,1-3H3,(H,31,33)/t16-/m1/s1 |
Clave InChI |
ZSJYYMBWUZDZSE-MRXNPFEDSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
SMILES canónico |
CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


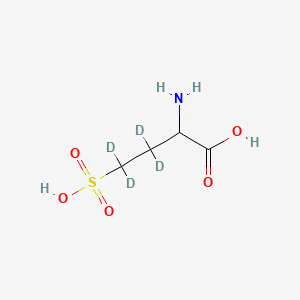
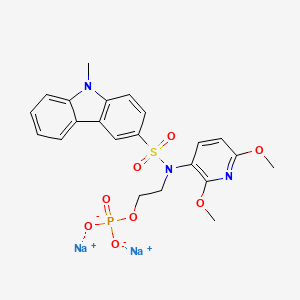
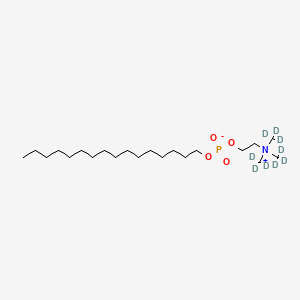
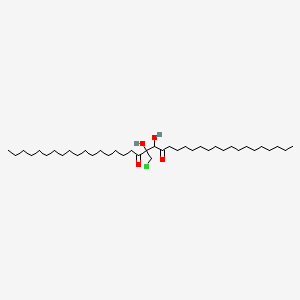
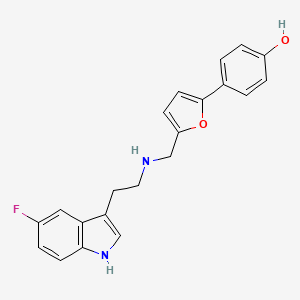
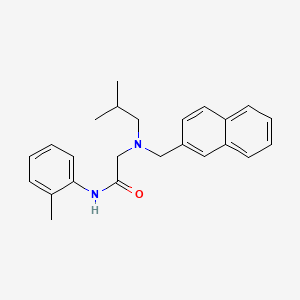
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
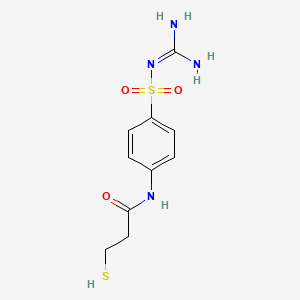
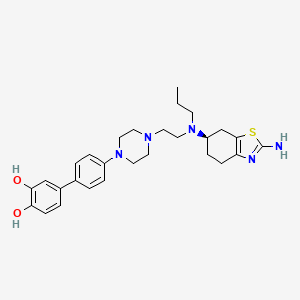
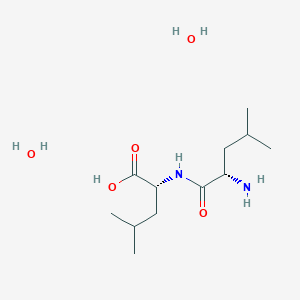
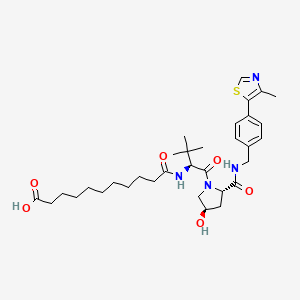
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
